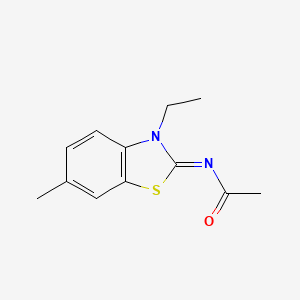
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazoles, which this compound appears to contain, are a type of heterocyclic compound. They consist of a benzene ring fused to a thiazole ring. Substituents on the benzothiazole structure, such as the ethyl and methyl groups in your compound, can greatly influence its properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Benzothiazoles can participate in a variety of chemical reactions, but without more information, it’s difficult to predict the specific reactions for this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethyl and methyl groups suggested by the name) can influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
1. Cytotoxicity Studies in Cancer Research
N-acetamide complexes, including derivatives of N-(1,3-benzothiazol-2-yl)acetamide, have been synthesized and characterized, showing potential in cancer research. Studies on Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands revealed varying cytotoxic effects against different cancer cell lines, such as Lung (A549), ovarian (A2780), and Melanoma (518A2). These findings suggest a role in developing anticancer drugs (Al‐Janabi et al., 2020).
2. Potential in Photovoltaic Efficiency
Research involving benzothiazolinone acetamide analogs, including N-(6-methyl-2-pyridyl)-2-[6-(2-chlorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, has been conducted to assess their photochemical and thermochemical properties. These compounds show promise as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in renewable energy technologies (Mary et al., 2020).
3. Antimicrobial and Antifungal Applications
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been shown to possess significant antimicrobial activities against pathogenic bacteria and Candida species. These findings highlight the potential of these compounds in developing new antimicrobial and antifungal agents (Mokhtari & Pourabdollah, 2013).
4. Exploration in Antitumor Activity
Various benzothiazole derivatives, including N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been synthesized and evaluated for antitumor activity. Some of these compounds exhibited considerable anticancer activity against various cancer cell lines, underscoring their potential in cancer treatment research (Yurttaş et al., 2015).
5. Antioxidant and Anti-Inflammatory Properties
N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been synthesized and evaluated for antioxidant and anti-inflammatory activities. Some compounds displayed significant efficacy in these areas, suggesting their potential in developing treatments for inflammatory diseases (Koppireddi et al., 2013).
Mecanismo De Acción
Mode of Action
It is known that benzothiazolium compounds can interact with various biological targets, potentially leading to a range of biochemical effects .
Biochemical Pathways
Benzothiazolium compounds are known to interact with a variety of biochemical pathways, potentially leading to diverse biological effects .
Pharmacokinetics
As a benzothiazolium compound, it is expected to have certain common characteristics such as lipophilicity and bioaccumulation in adipose tissue .
Result of Action
It is known that benzothiazolium compounds can have a variety of biological effects, potentially including antimicrobial and antifungal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-14-10-6-5-8(2)7-11(10)16-12(14)13-9(3)15/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDIFCIOEWNOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464717.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)

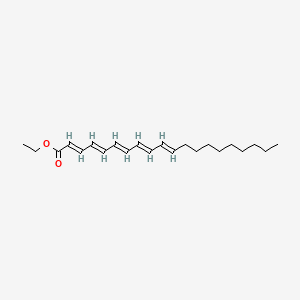
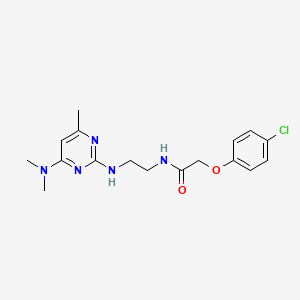

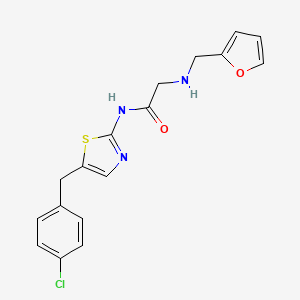
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464731.png)
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)
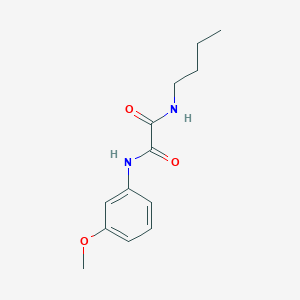
![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2464736.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2464737.png)
![N1-(2,5-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2464739.png)